molecular formula C6H11NO B1599724 5-Methylpiperidin-2-one CAS No. 3298-16-6

5-Methylpiperidin-2-one

Cat. No. B1599724
CAS RN: 3298-16-6
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-UHFFFAOYSA-N
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Description

5-Methylpiperidin-2-one is a compound with the molecular formula C6H11NO . It is also known by other names such as 5-methyl-2-piperidinone and has a molecular weight of 113.16 g/mol . The compound is used in various chemical reactions due to its unique biochemical properties .


Synthesis Analysis

The synthesis of 2-piperidinones, including 5-Methylpiperidin-2-one, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .


Molecular Structure Analysis

The InChI code for 5-Methylpiperidin-2-one is InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) . The compound has a topological polar surface area of 29.1 Ų and a complexity of 101 .


Chemical Reactions Analysis

5-Methylpiperidin-2-one is involved in various chemical reactions. It serves as a key precursor for piperidines and is used in the development of stereoselective synthesis of multi-substituted 2-piperidinones . The compound exhibits chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .


Physical And Chemical Properties Analysis

5-Methylpiperidin-2-one has a molecular weight of 113.16 g/mol and an XLogP3-AA value of 0.4 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 and an exact mass of 113.084063974 g/mol .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They represent one of the most important synthetic medicinal blocks for drugs construction .

  • Antioxidant and Anti-cancer Potential

    • A study investigated the antioxidant and anti-cancer potential of 5-hydroxy-1-methylpiperidin-2-one (a derivative of 5-Methylpiperidin-2-one) isolated from the leaves of Tragia involucrata .
    • The antioxidant data revealed that this compound inhibited radicals with an IC50 value of 49.55 ± 0.75 μg/ml, which was comparable with the IC50 values afforded by L-ascorbic acid .
    • This compound exhibited a dose-dependent cytotoxicity on A549 lung cancer cells with an IC50 value of 30.00 ± 0.55 μg/ml . It also induced a cell cycle arrest in A549 at S and G2/M phase .
    • The fluorescence quenching of Bovine Serum Albumin (BSA) by this compound indicated a binding constant of K = 2.8 ± 1.4 × 10^4 M^−1 with corresponding binding free energy (ΔG)−6.06 K.cal/mole . This suggests that the compound has good drug binding properties on BSA, which could enhance drug bioavailability and therapeutic efficacy .
  • Pharmaceutical Applications

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • They represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthetic Medicinal Blocks

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Heterocyclic Compounds

    • Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
    • Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .
    • Compounds with piperidine moiety show a wide variety of biologic activities .
  • Natural Products

    • Piperine (N-acylpiperidine) is a true alkaloid having piperidine moiety, found in plants of Piperaceae family .
    • It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
  • Antioxidant Properties

    • A study investigated the antioxidant properties of 5-hyrdoxy1-methylpiperidin-2-one (5-HMP) isolated from leaves of Tragia involucrata .
    • The antioxidant data revealed that 5-HMP inhibited the radicals with an IC 50 value of 49.55 ± 0.75 μg/ml which was comparable with the IC 50 values afforded by L-ascorbic acid .

Safety And Hazards

The safety data sheet for a similar compound, (S)-(+)-2-Methylpiperidine, indicates that it is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . When handling such compounds, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPFJGOCZUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446679
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpiperidin-2-one

CAS RN

3298-16-6
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
LM Jackman, RL Webb, HC Yick - The Journal of Organic …, 1982 - ACS Publications
… (R )-(+)-5-Methylpiperidin-2-one (24). Since (R)(+)-3-methylcyclopentanone is commercially … (+)-5Methylpiperidin-2-one (24) prepared in this way is identical with the (R)-(+)enantiomer …
Number of citations: 42 pubs.acs.org
Z Dabroswki, JT Wróbel, GD Andreetti - Journal of Molecular Structure, 1986 - Elsevier
… the present paper we describe two convenient methods for the synthesis of 6-carboxymethyl-5-methyl-5methylpiperidin-2-one … N-benzyl-6-carbomethoxymethyl-5-methylpiperidin-2-one …
Number of citations: 2 www.sciencedirect.com
VH Lillelund, H Liu, X Liang, H Søhoel… - Organic & biomolecular …, 2003 - pubs.rsc.org
… S,5R)-3,4-dihydroxy-5-hydroxymethylpiperidin-2-one (10) was synthesised in 11 steps from D-arabinose and the L-fucose analogue (3R,4R,5R)-3,4-dihydroxy-5-methylpiperidin-2-one (…
Number of citations: 32 pubs.rsc.org
WH Moos, RD Gless, H Rapoport - The Journal of Organic …, 1982 - ACS Publications
Extension of our methods for thesynthesis of phenyl-and (m-methoxyphenyl) decahydroisoquinolines to the 2, 3-dimethoxyphenyl series is presented. Surprisingly, direct extrapolation …
Number of citations: 9 pubs.acs.org
A Castro, J Juárez, D Gnecco, JL Terán… - Synthetic …, 2006 - Taylor & Francis
An efficient regioselective endocyclic oxidation of enantiopure 3‐alkylpiperidines 1(a–c) with bromine in acetic acid to generate the corresponding 5‐alkylpiperidin‐2‐ones 3(a–c) as …
Number of citations: 8 www.tandfonline.com
E Yoneda, SW Zhang, DY Zhou… - The Journal of …, 2003 - ACS Publications
Allenyl alcohols such as 4-hydroxybuta-1,2-dienes and 5-hydroxypenta-1,2-dienes having a variety of substituents undergo cyclocarbonylation in the presence of a ruthenium catalyst …
Number of citations: 82 pubs.acs.org
A Karanfil, B Balta, M Eskici - Tetrahedron, 2012 - Elsevier
Regioselective ring-opening reactions of a set of representative 1,2-cyclic sulfamidates with lithium triethylorthopropiolate proceeded efficiently to deliver the corresponding δ-amino-α,β-…
Number of citations: 18 www.sciencedirect.com
J Zhang, HK Zhang, PQ Huang - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
… (5S,6S)-6-(But-3-enyl)-5-hydroxy-1-(4-methoxybenzyl)-5-methylpiperidin-2-one (11): To a … (5S,6S)-6-(But-3-enyl)-5-hydroxy-5-methylpiperidin-2-one (22): To a solution of compound …
Number of citations: 8 www.beilstein-journals.org
AJ Clark, F De Campo, RJ Deeth, RP Filik… - Journal of the …, 2000 - pubs.rsc.org
Activated N-tosyl-2,2,2-trichloroacetamide 6a, N-benzyl-2,2,2-trichloroacetamide 6d, 2,2-dichloroacetamides 6b–c and 6e–f and 2-monohaloacetamides 11a–g undergo efficient 5-exo …
Number of citations: 59 pubs.rsc.org
L Song, X Fang, Z Wang, K Liu, C Li - The Journal of Organic …, 2016 - ACS Publications
The stereoselectivity in the 6-exo cyclization of α-carbamoyl radicals was investigated experimentally and theoretically. The BEt 3 /O 2 -initiated iodine-atom-transfer radical cyclization …
Number of citations: 9 pubs.acs.org

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